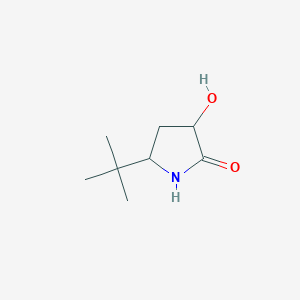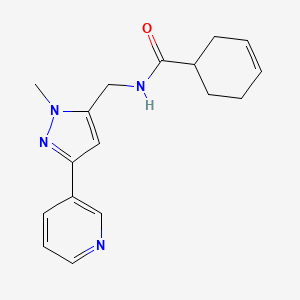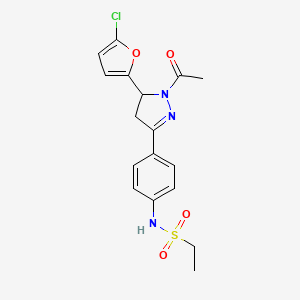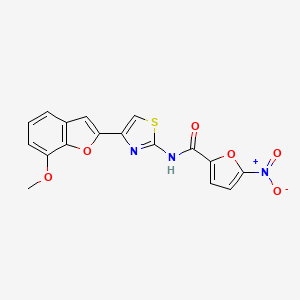
5-Tert-butyl-3-hydroxypyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Tert-butyl-3-hydroxypyrrolidin-2-one” is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “5-Tert-butyl-3-hydroxypyrrolidin-2-one” were not found, pyrrolidine compounds can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The InChI code for “5-Tert-butyl-3-hydroxypyrrolidin-2-one” is 1S/C8H15NO2/c1-8(2,3)6-4-5(10)7(11)9-6/h5-6,10H,4H2,1-3H3,(H,9,11) . This indicates the presence of a pyrrolidin-2-one ring with a tert-butyl group at the 5-position and a hydroxy group at the 3-position .
Physical And Chemical Properties Analysis
“5-Tert-butyl-3-hydroxypyrrolidin-2-one” is a powder at room temperature .
Wissenschaftliche Forschungsanwendungen
Application in Molecular Probes and Labels
Nitroxides, including compounds like 5-(tert-butyl)-5-butyl-2,2-diethyl-3-hydroxypyrrolidin-1-oxyl, are extensively used as molecular probes and labels in various fields such as biophysics, structural biology, and biomedical research. Their resistance to chemical reduction is crucial for these applications, and this resistance is influenced by the electronic and steric effects of substituents such as those in 5-tert-butyl-3-hydroxypyrrolidin-2-one (Zhurko et al., 2020).
Facilitating tert-Butoxycarbonyl Group Migration
The tert-butyloxycarbonyl (Boc) group, similar to structures in 5-tert-butyl-3-hydroxypyrrolidin-2-one, is involved in a fast N→O migration in certain imide compounds. This process involves an unusual nine-membered cyclic transition state, highlighting the compound's potential in complex organic synthesis and mechanisms (Xue & Silverman, 2010).
Role in Singlet Oxygen Reactions
Compounds structurally related to 5-tert-butyl-3-hydroxypyrrolidin-2-one participate in reactions with singlet oxygen, leading to the formation of 5-substituted pyrroles. These reactions are valuable in the synthesis of complex molecules like prodigiosin (Wasserman et al., 2004).
Synthesis of RNA using 2'-O-DTM Protection
In the field of oligonucleotide synthesis, the tert-Butyldithiomethyl (DTM) group, which is related to the tert-butyl group in 5-tert-butyl-3-hydroxypyrrolidin-2-one, is used for protecting 2'-OH during RNA synthesis. This approach allows for fast and high-yield synthesis of RNA, demonstrating the compound's relevance in RNA-based research (Semenyuk et al., 2006).
Biotransformation in Pharmaceutical Synthesis
Tert-butyl groups, like those in 5-tert-butyl-3-hydroxypyrrolidin-2-one, are used in biotransformation processes for synthesizing key pharmaceutical intermediates. For example, carbonyl reductase enzymes effectively utilize tert-butyl compounds in the synthesis of intermediates for statin drugs (Liu et al., 2018).
Safety And Hazards
The safety information for “5-Tert-butyl-3-hydroxypyrrolidin-2-one” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Eigenschaften
IUPAC Name |
5-tert-butyl-3-hydroxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)6-4-5(10)7(11)9-6/h5-6,10H,4H2,1-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBSFGUZXBYMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C(=O)N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-3-hydroxypyrrolidin-2-one | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B2444847.png)
![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B2444850.png)
![3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2444851.png)


![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2444858.png)
![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)

![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)
![1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone](/img/structure/B2444865.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine](/img/structure/B2444867.png)